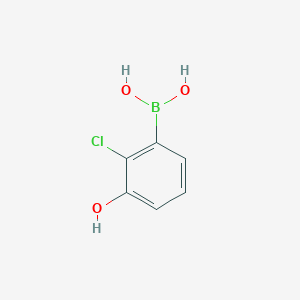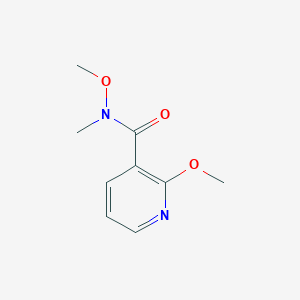
N,2-Dimethoxy-N-methylnicotinamide
Descripción general
Descripción
N,2-Dimethoxy-N-methylnicotinamide (CAS No. 926003-56-7) is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It belongs to the class of nicotinamide derivatives .
Molecular Structure Analysis
The molecular structure of N,2-Dimethoxy-N-methylnicotinamide consists of a nicotinamide core with two methoxy (CH3O) groups attached at positions 2 and N (nitrogen) . The linear structure formula is as follows: !Molecular Structure
Aplicaciones Científicas De Investigación
Cell Differentiation and mRNA Regulation
N,2-Dimethoxy-N-methylnicotinamide and its analogues, such as N'-Methylnicotinamide, have been found effective in inducing differentiation of murine erythroleukemia cells. These compounds can increase the commitment to differentiate and elevate globin mRNA in cultured cells (Terada, Fujiki, Marks, & Sugimura, 1979).
Photochemical Redox Transformations
Studies have shown that dimers of N'-methylnicotinamide undergo photooxidation, leading to the generation of parent monomers. This process has implications for understanding electron and proton transport mechanisms in biological systems (Czochralska, Szweykowska, & Shugar, 1980).
Electrochemistry and Electrodimerization
Research on the electrochemical properties of N-methylnicotinamide has provided insights into its electrodimerization processes on mercury electrodes. Such studies are essential for understanding the electrochemical behavior of biological molecules (Galvín & Mellado, 1988).
Enhancement of Endothelial Function
N-methylnicotinamide has been shown to improve endothelial function and attenuate atherogenesis in mice models. It modulates nitric oxide/cyclic guanosinemonophosphate levels and asymmetric dimethylarginine concentrations, influencing endothelial cell function (Jiang et al., 2016).
Fluorimetric Estimation and Differentiation
N'-Methylnicotinamide has been used in fluorimetric methods to differentiate it from other compounds, aiding in the analysis of its concentration and behavior in biological systems (Carpenter & Kodicek, 1950).
Cancer Metastasis Prevention
N-methylnicotinamide and its analogs have been investigated for their potential in preventing cancer metastasis, particularly in breast cancer models. These compounds inhibit metastases formation, suggesting their role in comprehensive cancer treatment strategies (Błażejczyk et al., 2016).
Endothelium-Dependent Vasorelaxation
Studies have indicated that N1-methylnicotinamide can induce vasorelaxation in human blood vessels. It improves nitric oxide bioavailability and reduces oxidative stress, highlighting its potential therapeutic relevance for endothelial dysfunctions (Domagala et al., 2012).
Propiedades
IUPAC Name |
N,2-dimethoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-5-4-6-10-8(7)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMCADGINWIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethoxy-N-methylnicotinamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

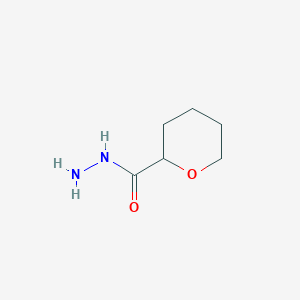
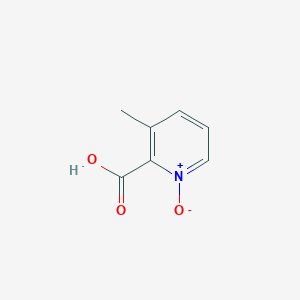
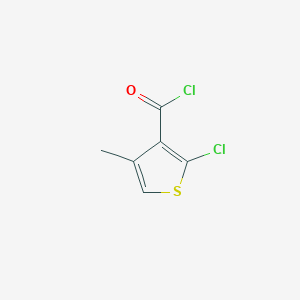
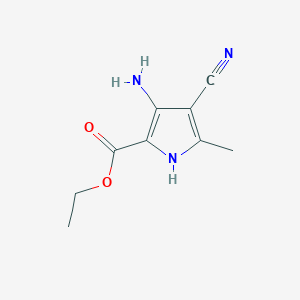
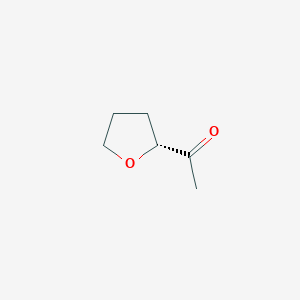
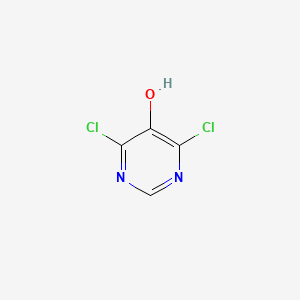

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
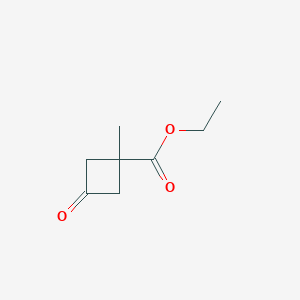

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
